molecular formula C53H61F2N9O11S2 B8143643 PROTAC BRD4 Degrader-8

PROTAC BRD4 Degrader-8

Cat. No.: B8143643
M. Wt: 1102.2 g/mol
InChI Key: GPZQCKOJSPAJES-KFRCLFBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PROTAC BRD4 Degrader-8 involves the connection of ligands for von Hippel-Lindau and BRD4. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PROTAC BRD4 Degrader-8 undergoes several types of chemical reactions:

    Oxidation and Reduction: These reactions can modify the functional groups on the ligands or the linker.

    Substitution: This reaction can occur at various positions on the ligands or the linker, depending on the reagents used.

    Hydrolysis: This reaction can break down the compound under certain conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PROTAC BRD4 Degrader-8 has several scientific research applications:

Mechanism of Action

PROTAC BRD4 Degrader-8 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the BRD4 protein. This leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome . The molecular targets involved are the BRD4 protein and the von Hippel-Lindau E3 ubiquitin ligase.

Comparison with Similar Compounds

PROTAC BRD4 Degrader-8 is unique in its high potency and specificity for BRD4. Similar compounds include:

These compounds highlight the versatility and potential of PROTAC technology in targeted protein degradation.

Properties

IUPAC Name

8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZQCKOJSPAJES-KFRCLFBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H61F2N9O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1102.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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